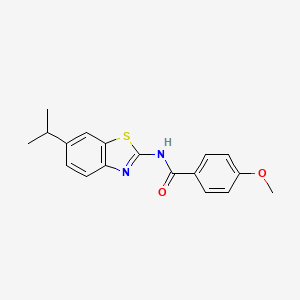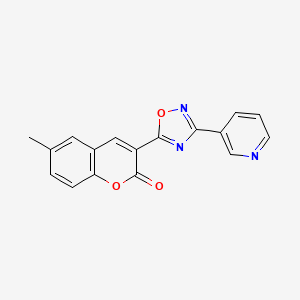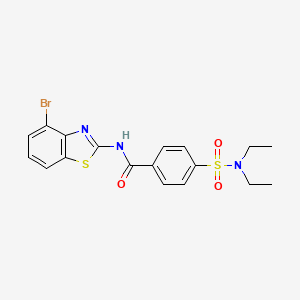
4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Vue d'ensemble
Description
4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide, also known as BZML, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide also inhibits the activation of NF-κB, a protein complex that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide has been shown to have antioxidant properties by reducing the production of reactive oxygen species (ROS). 4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide has also been shown to have neuroprotective effects by reducing the production of inflammatory cytokines and inhibiting the activation of microglia, immune cells in the brain that can contribute to neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide has several advantages for lab experiments, including its high purity and stability. However, 4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide can be difficult to synthesize and may require specialized equipment and expertise. Additionally, 4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide. One area of interest is the development of 4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide-based therapies for inflammatory and neurodegenerative diseases. Another area of interest is the optimization of 4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide and to identify potential side effects and drug interactions.
Conclusion
In summary, 4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide is a chemical compound with potential therapeutic applications in the treatment of inflammatory, neurodegenerative, and cancerous diseases. While more research is needed to fully understand its mechanism of action and potential side effects, 4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide represents a promising avenue for the development of new therapies.
Applications De Recherche Scientifique
4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines. Another study demonstrated that 4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide has anti-cancer properties by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Propriétés
IUPAC Name |
4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11(2)13-6-9-15-16(10-13)23-18(19-15)20-17(21)12-4-7-14(22-3)8-5-12/h4-11H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQFRWLTQRTBHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3296213.png)




![6-bromo-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B3296248.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B3296252.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3296253.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3296261.png)
![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B3296263.png)

![3-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B3296283.png)
